2-(Bromomethyl)-5-phenylpyrimidine
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Overview
Description
2-(Bromomethyl)-5-phenylpyrimidine, also known as BMPP, is a heterocyclic compound with a molecular formula of C12H9BrN2. This compound has been the subject of much scientific research due to its potential applications in the pharmaceutical industry. BMPP is a pyrimidine derivative that contains a bromomethyl group and a phenyl group, which give it unique properties that make it useful in drug development.
Mechanism Of Action
The mechanism of action of 2-(Bromomethyl)-5-phenylpyrimidine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, 2-(Bromomethyl)-5-phenylpyrimidine has been shown to inhibit the activity of the enzyme squalene synthase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol, which may be beneficial in the treatment of hypercholesterolemia.
Biochemical and Physiological Effects:
2-(Bromomethyl)-5-phenylpyrimidine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as inhibit the growth of certain fungi. 2-(Bromomethyl)-5-phenylpyrimidine has also been shown to reduce the levels of cholesterol in the blood, which may be beneficial in the treatment of hypercholesterolemia. Additionally, 2-(Bromomethyl)-5-phenylpyrimidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Bromomethyl)-5-phenylpyrimidine in lab experiments is its ability to inhibit the activity of certain enzymes involved in cellular processes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, 2-(Bromomethyl)-5-phenylpyrimidine has been shown to have a number of potential applications in the pharmaceutical industry, making it a useful compound for drug development.
One limitation of using 2-(Bromomethyl)-5-phenylpyrimidine in lab experiments is its potential toxicity. While 2-(Bromomethyl)-5-phenylpyrimidine has been shown to have a number of beneficial effects, it can also be toxic at high doses. Additionally, the mechanism of action of 2-(Bromomethyl)-5-phenylpyrimidine is not fully understood, which may limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for research involving 2-(Bromomethyl)-5-phenylpyrimidine. One area of interest is the development of new drugs based on the structure of 2-(Bromomethyl)-5-phenylpyrimidine. Researchers may also investigate the potential use of 2-(Bromomethyl)-5-phenylpyrimidine in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies may be conducted to better understand the mechanism of action of 2-(Bromomethyl)-5-phenylpyrimidine and its potential side effects. Overall, 2-(Bromomethyl)-5-phenylpyrimidine is a promising compound with a range of potential applications in the pharmaceutical industry.
Synthesis Methods
2-(Bromomethyl)-5-phenylpyrimidine can be synthesized using a variety of methods, including the reaction of 2,5-diaminotoluene with paraformaldehyde and hydrobromic acid. Another method involves the reaction of 2,5-dichloropyrimidine with benzyl bromide in the presence of a base. These methods have been optimized to produce high yields of 2-(Bromomethyl)-5-phenylpyrimidine with high purity.
Scientific Research Applications
2-(Bromomethyl)-5-phenylpyrimidine has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to have antitumor and antifungal activity, as well as potential use in the treatment of Alzheimer's disease. 2-(Bromomethyl)-5-phenylpyrimidine has also been shown to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia.
properties
IUPAC Name |
2-(bromomethyl)-5-phenylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRLCUSVKQBENI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-phenylpyrimidine |
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